2-methoxybenzalacetone
Overview
Description
2-methoxybenzalacetone is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.2118 g/mol . . It is a member of the enone family, which are compounds containing a conjugated system of a carbonyl group and a double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxybenzalacetone can be achieved through various synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound typically involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-methoxybenzalacetone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-methoxybenzalacetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxybenzalacetone involves its interaction with specific molecular targets and pathways. The enone group is highly reactive and can form covalent bonds with nucleophiles, such as proteins and enzymes. This reactivity underlies its biological activities and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-: This compound has a similar structure but with an additional hydroxyl group on the phenyl ring.
Methyl vinyl ketone: A simpler enone with the formula CH3C(O)CH=CH2, used as an intermediate in organic synthesis.
Uniqueness
2-methoxybenzalacetone is unique due to the presence of the methoxy group on the phenyl ring, which influences its reactivity and biological properties. This structural feature distinguishes it from other enones and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3 |
InChI Key |
BTSZEPMWUWYLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC |
Origin of Product |
United States |
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